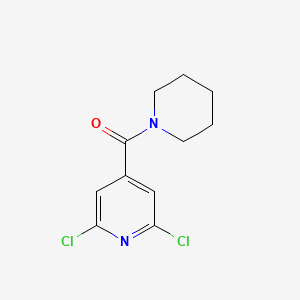

2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

描述

2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine (C₁₁H₁₂Cl₂N₂O) is a pyridine derivative characterized by a piperidinylcarbonyl group at the 4-position and chlorine substituents at the 2- and 6-positions. Its molecular weight is 259.13 g/mol, with a monoisotopic mass of 258.0327 . The piperidinylcarbonyl moiety introduces a polar amide functional group, which may influence solubility, hydrogen-bonding capacity, and biological activity. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine-containing molecules, such as antibacterial and antitumor agents .

属性

IUPAC Name |

(2,6-dichloropyridin-4-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-10(13)14-9)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHFYTMPVURVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381919 | |

| Record name | (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287196-80-9 | |

| Record name | (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of 2-Chloropyridine in Liquid Phase

Process Overview:

The most efficient industrial method involves reacting 2-chloropyridine with chlorine gas in a liquid phase without any catalyst at elevated temperatures (≥160°C, preferably ≥180°C) to selectively produce 2,6-dichloropyridine with high purity and yield.-

- Temperature: 160–250°C (optimal around 180°C)

- Pressure: Elevated to maintain liquid phase and increase boiling point

- Catalyst: None required, avoiding black impurities and side reactions

- Solvent: Optional, used only to raise boiling point without participating in the reaction (e.g., 2,3,6-trichloropyridine or 2,3,5,6-tetrachloropyridine)

-

- High selectivity and yield compared to photochlorination methods

- Avoids formation of tar-like by-products and black impurities

- Utilizes mixtures of 2-chloropyridine and 2,6-dichloropyridine as feedstock, simplifying purification

- No need for light or catalyst apparatus, reducing operational complexity

Industrial Significance:

This method allows efficient conversion of pyridine to 2,6-dichloropyridine via intermediate 2-chloropyridine, streamlining the production chain for chlorinated pyridine derivatives.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Temperature | 160–250°C (preferably ~180°C) | Ensures high reaction rate and selectivity |

| Pressure | Elevated (to maintain liquid phase) | Increases boiling point of mixture |

| Catalyst | None | Avoids impurities and side reactions |

| Solvent | Optional (high boiling point solvents) | Does not participate in reaction |

| Starting Material | 2-Chloropyridine or mixture with 2,6-dichloropyridine | Enables use of photochlorination by-products |

Following the preparation of 2,6-dichloropyridine, the next key step is the introduction of the piperidin-1-ylcarbonyl group at the 4-position of the pyridine ring.

General Synthetic Route

Step 1: Functionalization of 2,6-Dichloropyridine

The 4-position of 2,6-dichloropyridine is activated for nucleophilic substitution or acylation reactions due to the electron-withdrawing effect of the chlorine atoms at positions 2 and 6.Step 2: Introduction of Piperidin-1-ylcarbonyl Group

The piperidin-1-ylcarbonyl moiety is typically introduced via an amide bond formation reaction, where the 4-position is converted into a suitable electrophilic intermediate (e.g., acid chloride or activated ester), which then reacts with piperidine or a piperidine derivative.-

- Use of coupling agents or acid chlorides to activate the carboxyl group

- Solvents such as dichloromethane or tetrahydrofuran (THF)

- Controlled temperature to optimize yield and minimize side reactions

Purification:

The product is purified by standard organic chemistry techniques such as recrystallization or chromatography to achieve ≥95% purity.

Chemical and Physical Data

| Property | Data |

|---|---|

| Molecular Formula | C11H12Cl2N2O |

| Molecular Weight | Approx. 252.13 g/mol |

| Purity | ≥95% (after purification) |

| Storage Conditions | 2–8°C, protected from moisture |

| IUPAC Name | (2,6-dichloropyridin-4-yl)-piperidin-1-ylmethanone |

| SMILES | C1CCN(CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl |

Research Findings and Optimization

Selectivity and Yield:

The liquid-phase chlorination method for 2,6-dichloropyridine achieves high selectivity (>90%) and yield, significantly improving over gaseous photochlorination methods that produce more by-products and require complex purification.Reaction Mechanism Insights:

The absence of catalyst and light in the chlorination step reduces side reactions such as polymerization or tar formation, which are common in catalytic or photochemical processes.Scalability:

The described methods are scalable for industrial production, with the ability to recycle unreacted starting materials and by-products, enhancing overall process economy.Application in Medicinal Chemistry:

The final compound, this compound, serves as a valuable intermediate in drug design due to its functional groups that allow further derivatization and biological activity modulation.

Summary Table of Preparation Methods

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Preparation of 2,6-dichloropyridine | Liquid-phase chlorination of 2-chloropyridine at ≥160°C, no catalyst | High purity, high yield, no black impurities |

| Activation of 4-position | Conversion to acid chloride or activated ester | Enables amide bond formation |

| Coupling with piperidine | Reaction with piperidine under mild conditions | Formation of piperidin-1-ylcarbonyl group |

| Purification | Recrystallization or chromatography | Product purity ≥95% |

化学反应分析

Types of Reactions: 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Hydrolysis: The piperidin-1-ylcarbonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring .

科学研究应用

2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals

作用机制

The mechanism of action of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylcarbonyl group plays a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

相似化合物的比较

Key Observations :

- Electron Effects : Trifluoromethyl and chloromethyl groups impart electron-withdrawing properties, altering reactivity in electrophilic substitutions . The piperidinylcarbonyl group in the target compound introduces both electron-withdrawing (amide) and electron-donating (piperidine) characteristics.

- Steric Hindrance : Bulky substituents like dibenzophenanthrenyl in helicene derivatives reduce reaction yields (68–74%) due to steric challenges , whereas smaller groups (e.g., phenyl, chloromethyl) enable higher synthetic efficiency.

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Notable Gaps: The target compound’s melting point and exact solubility data are unavailable, highlighting a need for experimental characterization.

生物活性

2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine is a chemical compound with the molecular formula C₁₁H₁₂Cl₂N₂O and a molecular weight of approximately 259.13 g/mol. This compound features a pyridine ring substituted at the 2 and 6 positions with chlorine atoms and at the 4 position with a piperidin-1-ylcarbonyl group. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in neurology and oncology.

While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest that it acts as a selective agonist for the 5-HT_1F receptor , which is involved in various neurological processes. This receptor's activation may lead to therapeutic effects in treating conditions such as migraines and other neurovascular disorders.

Anticancer Properties

In vitro studies indicate that this compound exhibits anticancer properties by inducing apoptosis in specific cancer cell lines. For instance, the compound has shown potential against various cancer types, suggesting its viability as an anticancer agent.

Selectivity and Interaction

The compound interacts selectively with serotonin receptors, which is crucial for minimizing side effects while maximizing therapeutic efficacy. Ongoing studies are exploring its interactions with other biological targets to better understand its pharmacological profile.

Comparative Analysis of Similar Compounds

The following table summarizes some compounds with structural similarities to this compound and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloropyridine | Chlorine substituent at position 2 | Used as a precursor in various syntheses |

| 4-(Piperidin-1-yl)butanoic acid | Piperidine ring with a longer carbon chain | Potential GABA receptor modulator |

| 3,5-Dichloroaniline | Aniline derivative with chlorine substituents | Used in dye manufacturing and as an intermediate |

Study on Anticancer Activity

A study conducted on various derivatives of pyridine revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could enhance the effectiveness of conventional chemotherapy agents like doxorubicin, showcasing a potential synergistic effect .

Neuropharmacological Effects

Research on serotonin receptor agonists has highlighted the importance of selectivity in drug design. The selective action of this compound on the 5-HT_1F receptor suggests it could be developed into a therapeutic agent for migraine treatment without the common side effects associated with less selective drugs .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloromethyl pyridine derivatives (e.g., 2,6-Dichloro-4-(chloromethyl)pyridine) can react with piperidine under reflux in anhydrous solvents like dichloromethane or THF. Optimization variables include:

- Catalyst selection : Use of triethylamine or DMAP to enhance nucleophilicity.

- Temperature control : Reactions at 60–80°C minimize side products like hydrolysis derivatives.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in deuterated DMSO or CDCl confirm piperidine ring conformation and carbonyl connectivity. Chlorine substituents cause deshielding in aromatic protons (δ 7.5–8.5 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) and detects impurities.

- XRD : Single-crystal X-ray diffraction resolves stereochemistry if crystallizable derivatives are synthesized .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity, temperature)?

- Methodological Answer : Stability studies should follow ICH guidelines:

- Light sensitivity : Store in amber glass vials; UV-Vis spectroscopy monitors degradation (e.g., absorbance shifts >300 nm indicate decomposition).

- Humidity : Dynamic vapor sorption (DVS) analysis quantifies hygroscopicity. Piperidine carbonyl groups may hydrolyze in >60% RH, requiring desiccants .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The piperidin-1-ylcarbonyl group may act as a hydrogen bond acceptor.

- QSAR modeling : Train models on analogs (e.g., 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine) to predict bioactivity. Descriptors include ClogP (lipophilicity) and polar surface area .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?

- Methodological Answer :

- Phase solubility studies : Measure solubility in DMSO, ethanol, and water using UV spectrophotometry.

- Hansen Solubility Parameters : Calculate HSPs to rationalize discrepancies. The dichloro groups increase hydrophobicity, but the carbonyl may enhance solubility in acetone .

Q. What in vitro assays are suitable for evaluating the compound’s inhibitory effects on cytochrome P450 enzymes?

- Methodological Answer :

- Fluorometric assays : Use recombinant CYP3A4/CYP2D6 isoforms with substrates like 7-benzyloxy-4-trifluoromethylcoumarin.

- LC-MS/MS : Quantify metabolite formation (e.g., 1'-hydroxy midazolam for CYP3A4) to calculate IC. Piperidine derivatives often show moderate inhibition due to nitrogen lone-pair interactions .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer :

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles to reduce waste.

- Process intensification : Use microreactors for faster heat transfer and higher yields .

Q. What mechanistic insights can be gained from studying its degradation products under oxidative stress?

- Methodological Answer :

- Forced degradation : Expose to HO (3% w/v) at 40°C for 24 hours.

- HPLC-DAD-ESI-MS : Identify degradation products (e.g., 2,6-dichloropyridine-4-carboxylic acid via carbonyl oxidation). Compare fragmentation patterns to reference standards .

Key Data from Literature

-

Molecular Properties :

Property Value Source Molecular Formula CHClNO Computed LogP (Predicted) 2.8 ± 0.3 PubChem Hydrogen Bond Acceptors 3 PubChem -

Synthetic Yield Optimization :

Catalyst Solvent Temperature (°C) Yield (%) Triethylamine THF 60 72 DMAP DCM 40 85

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。